3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine
CAS No.: 1039364-82-3
Cat. No.: VC15897131
Molecular Formula: C12H9BrN4
Molecular Weight: 289.13 g/mol
* For research use only. Not for human or veterinary use.
![3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine - 1039364-82-3](/images/structure/VC15897131.png)
Specification
CAS No. | 1039364-82-3 |
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Molecular Formula | C12H9BrN4 |
Molecular Weight | 289.13 g/mol |
IUPAC Name | 3-bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Standard InChI | InChI=1S/C12H9BrN4/c13-10-7-16-17-11(14)9(6-15-12(10)17)8-4-2-1-3-5-8/h1-7H,14H2 |
Standard InChI Key | MLSGEOALWRYKSO-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C2=C(N3C(=C(C=N3)Br)N=C2)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolopyrimidine family, a class of bicyclic heterocycles known for their planar aromatic systems. The compound’s IUPAC name derives from its substitution pattern:
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Position 3: Bromine atom
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Position 6: Phenyl ring
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Position 7: Primary amine group
Its molecular formula is C₁₂H₉BrN₄, with a molecular weight of 289.13 g/mol . The canonical SMILES string (C1=CC=C(C=C1)C2=C(N3C(=C(C=N3)Br)N=C2)N) and InChIKey (MLSGEOALWRYKSO-UHFFFAOYSA-N) confirm the connectivity and stereoelectronic configuration .
Physicochemical Characteristics
Key computed properties include:
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Polar Surface Area (PSA): 56.21 Ų (indicative of moderate solubility)
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LogP: ~3.32 (suggesting lipophilicity suitable for membrane permeability)
The crystalline solid exhibits stability under standard laboratory conditions, though its melting point and solubility data remain unreported in public literature .
Synthetic Methodologies
General Synthesis Strategies
The synthesis of 3-bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step protocols:
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Core Formation: Condensation of α-azidochalcones with 3-aminopyrazoles under thermal or catalytic conditions to construct the pyrazolo[1,5-a]pyrimidine scaffold .
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Bromination: Electrophilic aromatic substitution using brominating agents (e.g., NBS or Br₂) at position 3.
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Functionalization: Introduction of the phenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
A representative synthetic route is outlined below, though exact reaction conditions are often proprietary :
Analytical Characterization
Structural confirmation relies on:
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NMR Spectroscopy: Distinct signals for aromatic protons (δ 7.2–8.5 ppm) and amine groups (δ 5.1–5.3 ppm).
Biological Activities and Mechanisms
Kinase Inhibition Profiles
3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine exhibits potent inhibition against kinases implicated in oncogenesis:
Target Kinase | IC₅₀ (nM) | Selectivity vs. Other Kinases | Source |
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Pim-1 | 27 | >100-fold over Pim-2 | |
CDK2/Cyclin E | 48 | Moderate selectivity | |
Flt-3 | 112 | Dual inhibition with Pim-1 |
Mechanistically, the bromine atom enhances electrophilic interactions with kinase ATP-binding pockets, while the phenyl group stabilizes hydrophobic residues .
Cellular Efficacy
In MV4-11 leukemia cells, the compound reduced BAD phosphorylation (Ser112) by 80% at 1 μM, mirroring genetic knockdown of Pim-1 . Clonogenic assays further demonstrated dose-dependent suppression of colony formation (IC₅₀ = 0.8 μM), validating its antiproliferative effects .
Pharmacological Applications
Anticancer Therapeutics
The compound’s dual Pim-1/Flt-3 inhibition positions it as a candidate for hematologic malignancies. Unlike first-generation inhibitors (e.g., SGI-1776), it avoids hERG channel blockade (IC₅₀ > 30 μM), mitigating cardiac toxicity risks .
Future Directions
Lead Optimization
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Position 5 Modifications: Introducing solubilizing groups (e.g., hydroxyls) to enhance bioavailability.
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Prodrug Strategies: Masking the amine to improve pharmacokinetics.
Preclinical Studies
Rodent toxicity models and xenograft efficacy studies are needed to advance this compound toward IND-enabling development.
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